molecular formula C17H17ClN4O B10911701 2-{4-[3-(4-Chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine

2-{4-[3-(4-Chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine

Cat. No.: B10911701
M. Wt: 328.8 g/mol
InChI Key: GMGNLXQMHWZPSL-QPJJXVBHSA-N
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Description

(E)-3-(4-CHLOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PROPEN-1-ONE is a synthetic organic compound characterized by the presence of a chlorophenyl group, a pyrimidinyl-substituted piperazine, and a propenone moiety

Properties

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C17H17ClN4O/c18-15-5-2-14(3-6-15)4-7-16(23)21-10-12-22(13-11-21)17-19-8-1-9-20-17/h1-9H,10-13H2/b7-4+

InChI Key

GMGNLXQMHWZPSL-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-CHLOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Propenone Backbone: The propenone backbone can be synthesized via a Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide.

    Piperazine Substitution: The resulting propenone intermediate is then reacted with 4-(2-pyrimidinyl)piperazine. This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-CHLOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenone moiety to a saturated ketone.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(4-CHLOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-CHLOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-BROMOPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PROPEN-1-ONE
  • (E)-3-(4-FLUOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PROPEN-1-ONE
  • (E)-3-(4-METHOXYPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PROPEN-1-ONE

Uniqueness

(E)-3-(4-CHLOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PROPEN-1-ONE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This compound’s specific substitution pattern and electronic properties distinguish it from other similar compounds, potentially leading to different pharmacological profiles and applications.

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